molecular formula C12H16O7 B12393017 3,4,6-Tri-O-acetyl-D-glucal-13C

3,4,6-Tri-O-acetyl-D-glucal-13C

Cat. No.: B12393017
M. Wt: 273.24 g/mol
InChI Key: LLPWGHLVUPBSLP-XCLPYZSQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-acetyl-D-glucal-13C typically involves the acetylation of D-glucal. The process begins with the reaction of D-glucal with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 3, 4, and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tri-O-acetyl-D-glucal-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield acids or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3,4,6-Tri-O-acetyl-D-glucal-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical processes. This enables researchers to study the metabolic fate of glucose derivatives and understand their role in different biological pathways .

Comparison with Similar Compounds

3,4,6-Tri-O-acetyl-D-glucal-13C is unique due to the incorporation of the carbon-13 isotope, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and the presence of isotopic labels.

Properties

Molecular Formula

C12H16O7

Molecular Weight

273.24 g/mol

IUPAC Name

[(2R,3S,4R)-3,4-diacetyloxy-(613C)3,4-dihydro-2H-pyran-2-yl]methyl acetate

InChI

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1/i5+1

InChI Key

LLPWGHLVUPBSLP-XCLPYZSQSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C=[13CH]O1)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C

Origin of Product

United States

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